molecular formula C27H25N3O6 B14939718 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14939718
M. Wt: 487.5 g/mol
InChI Key: GLDJDXQPHMYVRR-UHFFFAOYSA-N
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Description

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrroloquinoline core and a trimethoxybenzoate moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method starts with the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The resulting intermediate is then subjected to further functionalization to introduce the dicyanomethylidene and trimethoxybenzoate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit blood coagulation factors Xa and XIa by binding to their active sites and preventing their normal function . This inhibition disrupts the coagulation cascade, leading to anticoagulant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate lies in its combination of the pyrroloquinoline core with the dicyanomethylidene and trimethoxybenzoate groups

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H25N3O6/c1-14-11-27(2,3)30-23-18(14)9-17(10-19(23)22(25(30)31)16(12-28)13-29)36-26(32)15-7-20(33-4)24(35-6)21(8-15)34-5/h7-10,14H,11H2,1-6H3

InChI Key

GLDJDXQPHMYVRR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C

Origin of Product

United States

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